

# Nefopam-d4 (hydrochloride): An In-depth Technical Guide

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## Compound of Interest

Compound Name: Nefopam-d4 (hydrochloride)

Cat. No.: B15143339

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## Abstract

**Nefopam-d4 (hydrochloride)** is the deuterium-labeled analog of Nefopam hydrochloride, a centrally-acting, non-opioid analgesic. This guide provides a comprehensive technical overview of **Nefopam-d4 (hydrochloride)**, with a focus on its application in research and development. It details the physicochemical properties, the complex mechanism of action of the parent compound, relevant quantitative pharmacological data, and detailed experimental protocols for its use as an internal standard in bioanalytical methods. This document is intended to serve as a critical resource for professionals in pharmacology, medicinal chemistry, and drug development.

## Introduction

Nefopam is a benzoxazocine derivative with a unique analgesic profile, distinct from both opioid and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its deuterated form, **Nefopam-d4 (hydrochloride)**, serves as an invaluable tool in analytical and pharmacokinetic research. The incorporation of four deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative analysis by mass spectrometry.[2] This guide will explore the technical details of **Nefopam-d4 (hydrochloride)** and its parent compound, Nefopam.

## Physicochemical Properties

**Nefopam-d4 (hydrochloride)** shares its core chemical structure with Nefopam, with the key difference being the substitution of four hydrogen atoms with deuterium. This isotopic labeling minimally alters the compound's chemical properties but provides a distinct mass-to-charge ratio for mass spectrometric detection.

Property	Nefopam-d4 (hydrochloride)	Nefopam (hydrochloride)
Synonyms	Fenazoxine-d4 hydrochloride	Acupan, Fenazoxine hydrochloride
Molecular Formula	C <sub>17</sub> H <sub>16</sub> D <sub>4</sub> ClNO	C <sub>17</sub> H <sub>20</sub> ClNO
Molecular Weight	293.82 g/mol	289.8 g/mol
CAS Number	2747915-60-0	23327-57-3
Appearance	White to off-white solid	White crystalline powder
Aqueous Solubility	Data not available	~43.5 µg/mL

## Mechanism of Action of Nefopam

The analgesic effect of Nefopam is multifactorial, involving several central nervous system pathways. Unlike traditional analgesics, it does not interact with opioid receptors.<sup>[1]</sup> Its mechanism is primarily attributed to the inhibition of monoamine reuptake and the modulation of ion channels.

### Triple Monoamine Reuptake Inhibition

Nefopam acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRi). By blocking the reuptake of these neurotransmitters in the synaptic cleft, it enhances their concentration and potentiates their signaling. This action is believed to strengthen the descending inhibitory pain pathways, a key mechanism in the endogenous control of pain.<sup>[3][4]</sup>

## Modulation of Ion Channels and Glutamatergic Transmission

Nefopam has been shown to block voltage-gated sodium and calcium channels.[1][4] This action reduces neuronal excitability and the propagation of pain signals. Furthermore, by inhibiting calcium influx, Nefopam can indirectly antagonize the N-methyl-D-aspartate (NMDA) receptor.[3][5] This is significant as the NMDA receptor plays a crucial role in central sensitization and the development of chronic pain. The modulation of glutamatergic transmission contributes to its antihyperalgesic effects.[3]

## Quantitative Pharmacological Data (for Nefopam)

The following tables summarize key quantitative data for the parent compound, Nefopam. It is important to note that while Nefopam-d4 is expected to have a similar pharmacological profile, direct comparative studies are not widely available in the public domain.

**Table 4.1: Receptor Binding Affinities and IC<sub>50</sub> Values**

Target	IC <sub>50</sub> (μM)
Serotonergic Receptors	
5-HT <sub>2C</sub>	1.4
5-HT <sub>2A</sub>	5.1
5-HT <sub>3</sub>	22.3
5-HT <sub>1B</sub>	41.7
5-HT <sub>1A</sub>	64.9
Adrenergic Receptors	
α <sub>1</sub>	15.0
Dopaminergic Receptors	
D <sub>1</sub>	100

Data sourced from in vitro binding assays.

**Table 4.2: Pharmacokinetic Parameters of Nefopam**

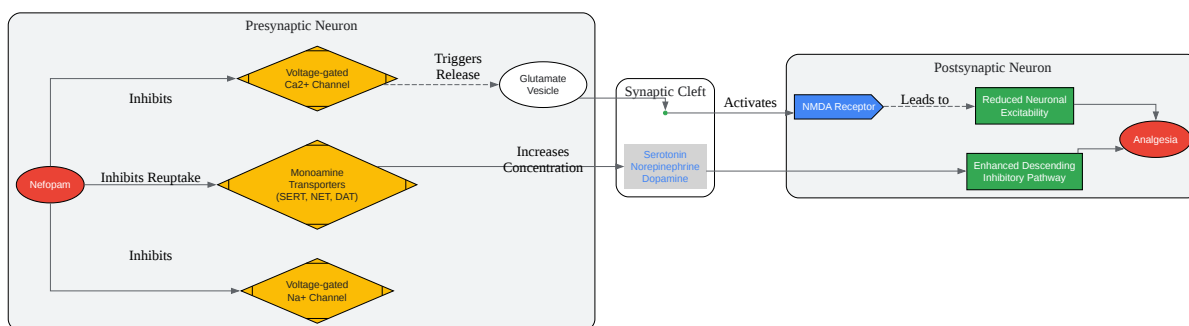
Parameter	Value
Bioavailability (Oral)	~36%
Protein Binding	70-75%
Elimination Half-Life	3-8 hours
Metabolite (Desmethylnefopam) Half-Life	10-15 hours
Metabolism	Hepatic (primarily N-demethylation)
Excretion	Primarily urine

Pharmacokinetic parameters can vary between individuals.

## Signaling Pathways and Experimental Workflows

### Signaling Pathway of Nefopam's Analgesic Action

The following diagram illustrates the proposed signaling pathway for Nefopam's analgesic effects.

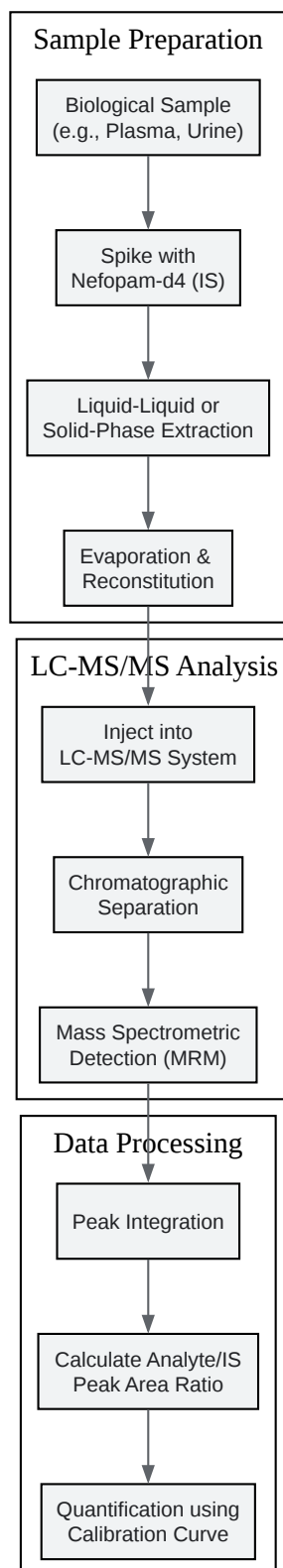


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Caption: Proposed mechanism of action for Nefopam's analgesic effect.

## Experimental Workflow for Bioanalysis using Nefopam-d4

The following diagram outlines a typical workflow for the quantification of Nefopam in a biological matrix using Nefopam-d4 as an internal standard.



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